Cas no 14773-40-1 (2-Propenamide,3-(3,4-dimethoxyphenyl)-)
14773-40-1 structure
Product Name:2-Propenamide,3-(3,4-dimethoxyphenyl)-
CAS No:14773-40-1
MF:C11H13NO3
MW:207.225823163986
CID:168758
PubChem ID:923439
Update Time:2025-04-19
2-Propenamide,3-(3,4-dimethoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenamide,3-(3,4-dimethoxyphenyl)-
- (E)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- 3-(3,4-Dimethoxyphenyl)propenamide
- 14773-40-1
- (2E)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- SCHEMBL8153880
- NCGC00385957-01_C11H13NO3_(2E)-3-(3,4-Dimethoxyphenyl)acrylamide
- CINNAMAMIDE, 3,4-DIMETHOXY-
- 3-(3,4-Dimethoxyphenyl)-2-propenamide
- 2-Propenamide, 3-(3,4-dimethoxyphenyl)-
- (E)-3-(3,4-Dimethoxyphenyl)acrylamide
- 3,4-Dimethoxycinnamamide
- 3-(3,4-Dimethoxyphenyl)acrylamide
- ZN2TGN9XVL
- AKOS003421127
- beta-Carbamoyl-3,4-dimethoxystyrene
- 2-Propenamide, 3-(3,4-dimethoxyphenyl)-, (2E)-
- SCHEMBL8153885
- NCGC00385957-01
- LT0108
- 3-(3,4-dimethoxyphenyl)prop-2-enamide, (E)-
- 130973-10-3
- (2E)-3-(3,4-dimethoxyphenyl)-2-propenamide
-
- Inchi: 1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+
- InChI Key: QUKZILHYXHKAKT-GQCTYLIASA-N
- SMILES: O(C)C1C=C(/C=C/C(N)=O)C=CC=1OC
Computed Properties
- Exact Mass: 207.08954328g/mol
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 61.6Ų
2-Propenamide,3-(3,4-dimethoxyphenyl)- Related Literature
-
Bapurao D. Rupanwar,Santosh S. Chavan,Anil M. Shelke,Gurunath M. Suryavanshi New J. Chem. 2018 42 6433
-
Wenqian Nong,Anran Zhao,Jinrui Wei,Hui Cheng,Xuan Luo,Cuiwu Lin RSC Adv. 2018 8 6231
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